molecular formula C11H10 B3055318 1H-Indene, 3-ethenyl- CAS No. 63927-06-0

1H-Indene, 3-ethenyl-

Cat. No.: B3055318
CAS No.: 63927-06-0
M. Wt: 142.2 g/mol
InChI Key: DREXYQDGEBSCPG-UHFFFAOYSA-N
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Description

1H-Indene, 3-ethenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentene ring, with an ethenyl group attached to the third carbon of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 3-ethenyl- can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high regioselectivity .

Industrial Production Methods: Industrial production of 1H-Indene, 3-ethenyl- typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize byproducts. The use of transition metal catalysts, such as rhodium and ruthenium, is common in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 3-ethenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can participate in hydrogenation reactions to form indane derivatives or undergo oxidation to form indanone derivatives .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.

    Reduction: Hydrogenation reactions are carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Indanone derivatives.

    Reduction: Indane derivatives.

    Substitution: Halogenated indene derivatives.

Scientific Research Applications

1H-Indene, 3-ethenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.

    Biology: Research into its biological activity includes studies on its potential as an anticancer agent and its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties have shown promise in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Indene, 3-ethenyl- involves its interaction with various molecular targets. Its effects are mediated through pathways involving the formation of reactive intermediates, such as radicals, which can interact with cellular components. The compound’s ability to undergo electrophilic substitution and addition reactions allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1H-Indene, 3-ethenyl- can be compared to other similar compounds, such as:

    Indene: Lacks the ethenyl group, leading to different reactivity and applications.

    Indanone: Contains a carbonyl group, making it more reactive in oxidation reactions.

    Indane: Fully saturated, making it less reactive in electrophilic substitution reactions.

The uniqueness of 1H-Indene, 3-ethenyl- lies in its ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-ethenyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREXYQDGEBSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457854
Record name 1H-Indene, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63927-06-0
Record name 1H-Indene, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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